molecular formula C9H8INO2S B6141316 Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate

Cat. No.: B6141316
M. Wt: 321.14 g/mol
InChI Key: VGHCJIJOWXVCJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and iodine groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and biological activity.

    Methyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-Cyano-5-iodo-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of both the cyano and iodine groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2S/c1-3-13-9(12)7-5(2)6(4-11)8(10)14-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHCJIJOWXVCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)I)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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